Melting Point Comparison: Fmoc-L-3-Chlorophenylalanine vs. Fmoc-L-4-Chlorophenylalanine (Positional Isomer) as a Critical Identity Check
Fmoc-L-3-Chlorophenylalanine (meta-chloro) exhibits a melting point range of 154–158°C, which is markedly higher than the 138°C reported for its para-chloro regioisomer (Fmoc-L-4-Chlorophenylalanine, CAS 175453-08-4) . This 16–20°C difference enables unambiguous identity verification by melting point determination upon receipt, distinguishing the meta-isomer from the more common para-isomer, which could otherwise be mistakenly substituted in a synthesis protocol. The meta-isomer also has a lower melting point than the non-halogenated Fmoc-L-Phenylalanine (180–187°C) , confirming that both the presence and position of chlorine influence solid-state intermolecular interactions.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 154–158°C |
| Comparator Or Baseline | Fmoc-L-4-Chlorophenylalanine: 138°C ; Fmoc-L-Phenylalanine: 180–187°C ; Fmoc-L-2-Chlorophenylalanine: 130–136°C ; Fmoc-L-3-Bromophenylalanine: 144–151°C |
| Quantified Difference | 16–20°C higher than 4-Cl isomer; 26–29°C lower than non-halogenated; 3–28°C higher than 2-Cl; 3–14°C higher than 3-Br |
| Conditions | Solid-state melting point as determined by standard capillary tube or DSC methods reported by chemical suppliers; temperature at 20°C, standard pressure. |
Why This Matters
Melting point is a routine identity test that can prevent procurement mix-ups between the 3-chloro and 4-chloro isomers, which share identical molecular weight and formula but produce different peptide properties.
